2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Description
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a benzodioxane derivative featuring a hydroxymethyl substituent at position 2 and a carboxylic acid group at position 6 of the fused aromatic-dioxane ring system. Its molecular formula is C₁₀H₁₀O₅, with a molecular weight of 210.18 g/mol (inferred from related compounds in ). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzodioxane derivatives, such as anti-inflammatory agents and antimicrobial precursors .
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c11-4-7-5-14-9-3-6(10(12)13)1-2-8(9)15-7/h1-3,7,11H,4-5H2,(H,12,13) |
InChI Key |
BOUAQNLOSMPHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Alkaline-Mediated Cyclization
In a representative procedure, 3,4-dihydroxybenzaldehyde (55.2 g) is stirred with sodium hydroxide (90 g in 420 mL water) and 1,2-dibromoethane (350 g) in the presence of tetrabutylammonium bromide (5 g) as a phase-transfer catalyst. Refluxing the mixture for 5 hours facilitates ring closure, yielding 25 g of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde after extraction and recrystallization. This intermediate is critical for subsequent oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid
The aldehyde intermediate undergoes oxidation using aqueous potassium permanganate (KMnO₄) at 70–80°C. For instance, dissolving 25 g of the aldehyde in 500 mL water and adding a KMnO₄ solution (18 g in 500 mL) under reflux for 1–2 hours produces 15–23 g of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid with yields up to 90%. The reaction’s efficiency stems from KMnO₄’s strong oxidizing capacity under controlled basic conditions, minimizing over-oxidation byproducts.
Multi-Step Synthesis from Gallic Acid Derivatives
An alternative route begins with gallic acid (3,4,5-trihydroxybenzoic acid), leveraging its natural abundance and low cost. This method involves six steps, including esterification, ring closure, and functional group transformations.
Esterification and Ring Closure
Gallic acid is first converted to methyl 3,4,5-trihydroxybenzoate via Fischer esterification. Reacting this ester with 1,2-dibromoethane in acetone and potassium carbonate yields methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate. The bromoethoxy side chain at position 8 enables further modifications, such as thioether formation or hydrolysis to the carboxylic acid.
Enzymatic Resolution of Chiral Intermediates
The hydroxymethyl substituent’s stereochemistry can be controlled using lipase-catalyzed acetylation. For example, Pseudomonas sp. Amano PS lipase resolves racemic 2-hydroxymethyl-2,3-dihydro-1,4-benzodioxine into enantiopure (S)- and (R)-isomers via enantioselective acetylation in vinyl acetate.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound’s structure includes:
-
Carboxylic acid group (-COOH) at position 6
-
Hydroxymethyl group (-CH₂OH) at position 2
-
Benzodioxine ring (1,4-benzodioxine core)
These groups enable participation in reactions such as esterification, oxidation, hydrolysis, and nucleophilic substitution.
Esterification
The carboxylic acid group reacts with alcohols under acidic conditions (e.g., H₂SO₄) or via coupling agents (e.g., CDI) to form esters. This is a common method for modifying solubility or creating intermediates for further synthesis.
Example :
Hydrolysis
Ester derivatives of this compound can undergo hydrolysis under basic or acidic conditions to regenerate the carboxylic acid. This reaction is reversible and depends on pH and temperature.
Conditions :
-
Acidic : HCl, heat
-
Basic : NaOH, aqueous medium
Oxidation
The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, potentially forming carboxylic acids or ketones. While specific oxidation data for this compound is limited, related benzodioxine derivatives show oxidation to quinones or aldehydes under strong oxidizing agents (e.g., KMnO₄).
Possible Products :
-
Formic acid (via oxidation of -CH₂OH)
-
Aldehyde/ketone intermediates
Nucleophilic Substitution
The hydroxymethyl group may act as a leaving group under acidic conditions, enabling substitution with nucleophiles (e.g., amines, thiols). This reaction is critical for synthesizing derivatives with modified side chains .
Example :
Amidation
The carboxylic acid group can react with amines to form amides, a common transformation in medicinal chemistry for enhancing lipophilicity or targeting specific enzymes .
Conditions :
-
Coupling agents : CDI, DCC
-
Catalysts : DMF, DCM
Medicinal Chemistry
Benzodioxine derivatives are studied for:
-
Anti-inflammatory activity : Inhibition of enzymes like COX-2 .
-
Anticancer potential : Targeting pathways like FtsZ or FTase .
-
Drug design : Derivatives with amide or sulfone groups show improved bioavailability .
Materials Science
The compound’s heterocyclic structure and functional groups make it a precursor for advanced materials, including polymers and catalysts.
Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 210.18 g/mol | |
| CAS Registry Number | 19676-89-2 | |
| Key functional groups | -COOH, -CH₂OH, 1,4-benzodioxine |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10O5
- Molecular Weight : 210.185 g/mol
- IUPAC Name : 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- CAS Number : 19676-89-2
The compound features a benzodioxine structure which contributes to its biological activities and potential therapeutic applications.
Antioxidant Properties
Research indicates that derivatives of benzodioxine compounds exhibit antioxidant properties. For instance, the anodic oxidation of hydroxytyrosol leads to the formation of structural analogues of 2-amino-2,3-dihydro-1,4-benzodioxanes, which demonstrate significant antioxidant activity. These properties suggest potential applications in developing new antioxidant therapies .
Heat Shock Factor Inhibition
Compounds derived from 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid have been investigated for their ability to inhibit heat shock factor 1, which is implicated in various diseases including cancer. This inhibition could lead to novel therapeutic strategies targeting stress response pathways .
Synthesis of Functionalized Derivatives
The compound serves as a precursor in synthesizing functionalized 2,3-dihydro-1,4-benzoxazines through [5 + 1] annulations with various substrates. These reactions yield compounds with moderate to excellent yields, showcasing the versatility of this benzodioxine derivative in synthetic pathways .
Screening Libraries
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is included in several screening libraries aimed at identifying new drug candidates. Its structural features allow it to interact with multiple biological targets, making it a valuable compound in the early stages of drug discovery .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent positions and functional groups, significantly altering their physicochemical and biological properties:
Key Observations :
- Positional Isomerism : The carboxylic acid group's position (2, 5, or 6) affects electronic distribution and hydrogen-bonding capacity, influencing solubility and receptor binding .
- Hydroxymethyl vs.
Anti-Inflammatory Activity
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (a methyl-substituted analog) demonstrated comparable potency to Ibuprofen in a carrageenan-induced rat paw edema assay, suggesting the benzodioxane scaffold’s relevance in COX inhibition .
- The hydroxymethyl group in the target compound may modulate anti-inflammatory activity by altering steric hindrance or hydrogen-bonding interactions with enzymes like COX-1/2 .
Antimicrobial and Antitubercular Activity
- N-but-3-ynyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide , derived from the parent carboxylic acid, showed inhibitory activity against Mycobacterium tuberculosis DNA gyrase, highlighting the scaffold’s utility in antitubercular drug design .
- 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid () is commercially available for research, likely targeting bacterial enzymes due to its electronegative substituent.
Physicochemical Properties
| Property | Target Compound | 6-Carboxylic Acid (4442-54-0) | 5-Carboxylic Acid (4442-53-9) |
|---|---|---|---|
| Molecular Weight (g/mol) | 210.18 | 180.16 | 180.16 |
| Purity | Not reported | 95–98% | Not reported |
| Solubility (Predicted) | Moderate in DMSO | High in polar solvents | Moderate in DMSO |
| Melting Point | Not reported | Not reported | Not reported |
Notes:
Biological Activity
1. General Overview
This compound belongs to the benzodioxane class, characterized by a fused dioxane ring with a benzene core. Its structural features allow interactions with various biological targets, making it a candidate for pharmacological research. The hydroxymethyl group and carboxylic acid moiety enhance its solubility and potential reactivity with enzymes and receptors.
2. Potential Applications
The compound has been studied for its potential in the following areas:
- Antioxidant Activity : Benzodioxane derivatives are known to scavenge free radicals due to their electron-donating groups. This activity could be attributed to the hydroxymethyl group in this compound.
- Anti-inflammatory Effects : Similar compounds have shown inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), suggesting possible anti-inflammatory properties.
- Antimicrobial Properties : Benzodioxane derivatives have demonstrated antimicrobial activity against bacteria and fungi, likely due to their ability to disrupt microbial cell walls or inhibit essential enzymes.
4. Toxicological Profile
Preliminary safety data from related compounds suggest:
- Potential skin and eye irritation upon contact.
- Possible respiratory tract irritation if inhaled.
- Low acute toxicity based on LD50 studies in analogous structures .
Case Study 1: Antioxidant Screening
In a study evaluating benzodioxane derivatives for antioxidant properties:
- Compounds with hydroxyl and carboxylic functionalities exhibited enhanced radical scavenging activity.
- This compound showed promise due to its structural similarity to known antioxidants .
Case Study 2: Antimicrobial Testing
A fragment-based screening using ultrafiltration identified benzodioxane derivatives as ligands for bacterial protein targets:
- The compound demonstrated moderate binding affinity (micromolar range) to bacterial enzymes critical for survival .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
